1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one - 1018162-43-0

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Catalog Number: EVT-3131282
CAS Number: 1018162-43-0
Molecular Formula: C27H26FN3O4
Molecular Weight: 475.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-{2-Hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one

  • Compound Description: This compound serves as a key intermediate in the asymmetric synthesis of the enantiomers of 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, which are potential pharmaceutical agents. The enantiomers are obtained through hydrolytic kinetic resolution (HKR) of a racemic oxirane using soluble or polystyrene-bound salenCo(III)OAc complexes as catalysts [].

1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one Derivatives

  • Compound Description: This series of arylpiperazine derivatives, bearing a pyrrolidin-2-one fragment, was synthesized and pharmacologically evaluated for their binding affinity to α1- and α2-adrenoceptors (AR), and for their antiarrhythmic and hypotensive activities [, ]. Notably, the compound 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one demonstrated potent and selective binding to α1-AR and exhibited significant antiarrhythmic activity in adrenaline-induced arrhythmia models [, ].

1-[3-(4-Phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-Phenylpiperidine)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one Derivatives

  • Compound Description: Researchers synthesized and evaluated a series of novel phenylpiperazine and phenylpiperidine derivatives featuring a 3,3-disubstituted pyrrolidin-2-one fragment for their binding affinity to α1-adrenoceptors (ARs) and their antiarrhythmic and antihypertensive activities []. Among these compounds, 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one displayed the highest affinity for α1-ARs [].

1-Substituted Pyrrolidin-2-one Derivatives

  • Compound Description: This series of 1-substituted pyrrolidin-2-one derivatives was studied using RP-TLC to determine their lipophilicity, a crucial factor in drug design and development []. By analyzing the relationship between their lipophilicity and affinity for α-adrenoceptors, researchers aimed to establish preliminary quantitative structure-activity relationships (QSAR) for these compounds [].
  • Compound Description: A series of novel arylpiperazines containing a pyrrolidin-2-one fragment was synthesized and assessed for its binding affinity to α1- and α2-adrenoceptors (ARs) []. Their antiarrhythmic and antihypertensive activities were also evaluated. Notably, 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one displayed high affinity for α1-AR [].

5-(4-Fluorophenyl)-3-(2-hydroxy-3-(4-aryl-piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione Derivatives

  • Compound Description: This series of compounds was investigated as potential 5-HT7 receptor (5-HT7R) agents []. The researchers focused on evaluating their drug-likeness properties, including permeability, metabolic stability, and safety [].

Properties

CAS Number

1018162-43-0

Product Name

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

IUPAC Name

1-(3-fluorophenyl)-4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

Molecular Formula

C27H26FN3O4

Molecular Weight

475.52

InChI

InChI=1S/C27H26FN3O4/c1-34-22-9-11-23(12-10-22)35-17-21(32)16-31-25-8-3-2-7-24(25)29-27(31)18-13-26(33)30(15-18)20-6-4-5-19(28)14-20/h2-12,14,18,21,32H,13,15-17H2,1H3

InChI Key

WPAMNBVQNPYVAM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.